molecular formula C17H18N6O2 B10974443 2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10974443
M. Wt: 338.4 g/mol
InChI Key: BXHCSBXVSBMCRL-UHFFFAOYSA-N
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Description

2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their potential biological activities, including their role as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

The synthesis of 2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe final step often involves the functionalization of the pyrimidine ring .

Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit inhibitory activity against CDK2 and have been studied for their potential in cancer treatment . this compound is unique due to its specific functional groups, which may confer distinct biological activities and interactions .

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(3,4-diethoxyphenyl)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H18N6O2/c1-3-24-13-6-5-11(7-14(13)25-4-2)8-15-20-17-12-9-19-21-16(12)18-10-23(17)22-15/h5-7,9-10H,3-4,8H2,1-2H3,(H,19,21)

InChI Key

BXHCSBXVSBMCRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C=NN4)OCC

Origin of Product

United States

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